Pyridine-2,6-dicarbohydrazide

Descripción general

Descripción

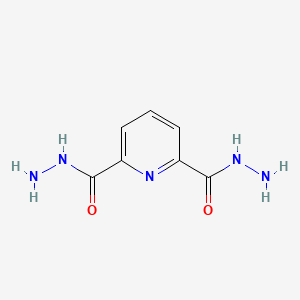

Pyridine-2,6-dicarbohydrazide is an organic compound derived from pyridine, characterized by the presence of two carbohydrazide groups at the 2 and 6 positions of the pyridine ring. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine-2,6-dicarbohydrazide can be synthesized through the reaction of dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. This reaction is typically carried out under microwave irradiation in a solvent-free environment, which enhances the reaction rate and yield. The resulting product is then recrystallized from methanol under acidic conditions to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis and solvent-free conditions is advantageous for industrial applications due to its efficiency and reduced environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The carbohydrazide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce various N-substituted this compound derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Applications

Pyridine-2,6-dicarbohydrazide has been explored for its potential in therapeutic applications. It serves as a precursor for the synthesis of bioactive compounds that exhibit anticancer and antimicrobial properties. The hydrazide functional group is known to enhance biological activity through mechanisms such as enzyme inhibition and receptor binding.

Case Study: Anticancer Activity

A study demonstrated that derivatives of PDH exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of PDH derivatives as anticancer agents .

Coordination Chemistry

Ligand Properties

PDH acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These metal-PDH complexes are of interest for their catalytic properties and potential applications in materials science.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Stability | Application |

|---|---|---|---|

| Cu(II) | Coordination complex | High | Catalysis in organic reactions |

| Ni(II) | Coordination complex | Moderate | Electrocatalysis |

| Zn(II) | Coordination complex | High | Sensing applications |

Materials Science

Luminescent Materials

Recent research has focused on developing luminescent materials using PDH derivatives. By coordinating rare earth metals like europium (Eu), PDH-based complexes have shown promising light-emitting properties suitable for applications in optoelectronics and light-conversion materials.

Case Study: Light Conversion Films

A novel approach involved bridging two pyridine-2,6-dicarboxylic acid derivatives coordinated to Eu^3+ centers. The resulting films demonstrated enhanced luminescence with a quantum yield of 13.16%, significantly improving crop yield when applied in agricultural settings .

Synthesis of Functionalized Derivatives

One-Pot Synthesis Methodology

The synthesis of PDH and its derivatives has been optimized through innovative one-pot methodologies that enhance efficiency and yield. This approach simplifies the production process while maintaining high atom economy.

Table 2: One-Pot Synthesis Conditions for PDH Derivatives

| Starting Materials | Conditions | Yield (%) |

|---|---|---|

| Pyruvates + Aldehydes | Pyrrolidine-acetic acid | 68 |

| Dihydropyran derivatives | NH4OAc under mild conditions | 75 |

Mecanismo De Acción

The mechanism of action of pyridine-2,6-dicarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking its function. Additionally, the formation of reactive oxygen species (ROS) through metal ion interactions can induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties .

Comparación Con Compuestos Similares

Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carbohydrazide groups. It is commonly used as a ligand in coordination chemistry.

Pyridine-2,6-dicarboxamide: Similar to pyridine-2,6-dicarbohydrazide but with amide groups instead of carbohydrazide groups.

Uniqueness: this compound is unique due to its dual carbohydrazide groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications such as chemosensors and coordination chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Actividad Biológica

Pyridine-2,6-dicarbohydrazide (PDH) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological properties of PDH, summarizing key findings from recent research, including antimicrobial, anticancer, and neuroprotective activities.

Chemical Structure and Properties

This compound is characterized by its planar structure, which is conducive to various interactions with biological targets. The molecular formula is , and it features two hydrazide functional groups attached to a pyridine ring. This configuration allows for potential hydrogen bonding and coordination with metal ions, enhancing its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PDH and its derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, PDH derivatives showed comparable efficacy to standard antibiotics like streptomycin and ciprofloxacin in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 61.5 |

| Escherichia coli | 28 | 12.5 | |

| Candida albicans | 23 | 120 |

These results suggest that PDH can be an effective antimicrobial agent, particularly when used in complex with metal ions, which enhances its lipophilicity and membrane permeability .

Anticancer Activity

PDH has also been investigated for its anticancer properties. Studies indicate that it can stabilize G-quadruplex DNA structures, which are known to play a role in the regulation of gene expression related to cancer cell proliferation. The ability of PDH to interact with telomeric DNA suggests potential applications in senescence-mediated anticancer therapies .

Case Study: Neuroprotective Effects

In neuroprotection studies involving SH-SY5Y neuroblastoma cells, PDH demonstrated significant protective effects against neurotoxic agents such as amyloid-beta peptides and hydrogen peroxide. The mechanism appears to involve the chelation of metal ions and the modulation of oxidative stress pathways .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity: Effective against a range of bacteria and fungi.

- Anticancer Activity: Stabilizes G-quadruplex DNA; potential use in cancer therapies.

- Neuroprotective Effects: Protects neuronal cells from oxidative stress.

Propiedades

IUPAC Name |

pyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOVHJODVHQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279922 | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-36-7 | |

| Record name | NSC14594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyridine-2,6-dicarbohydrazide?

A1: this compound is represented by the molecular formula C7H9N5O2 and has a molecular weight of 195.18 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (NMR - both 1H and 13C), and Mass Spectrometry (MS) to characterize these compounds. These tools help elucidate structural details, identify functional groups, and confirm molecular weight. [, , ]

Q3: Can you elaborate on the crystal structure of this compound?

A3: X-ray crystallography reveals that this compound molecules tend towards planarity. Extensive hydrogen bonding, primarily N−H···O interactions, connect molecules, creating a three-dimensional network within the crystal lattice. []

Q4: How is this compound typically synthesized?

A4: A common synthetic route involves reacting dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. Microwave irradiation under solvent-free conditions can accelerate this reaction. []

Q5: this compound can act as a precursor for various heterocyclic compounds. Can you provide some examples?

A5: Research demonstrates its utility in synthesizing 1,3,4-thiadiazoles, oxadiazoles, and oxathiazolidines. These heterocycles are often incorporated into larger molecules with potential biological activities. []

Q6: What is the significance of this compound in coordination chemistry?

A6: this compound functions as a versatile ligand, readily coordinating to transition metal ions. This complexation ability stems from the presence of multiple nitrogen and oxygen donor atoms within its structure. [, , ]

Q7: How does this compound contribute to the formation of supramolecular structures?

A7: Its ability to form hydrogen bonds plays a crucial role in the assembly of supramolecular architectures. For instance, in the presence of Cadmium(II) and specific co-ligands, it contributes to the construction of a two-dimensional network through intricate N—H⋯O and O—H⋯O hydrogen bonding patterns. []

Q8: Are there examples of this compound derivatives impacting the properties of materials?

A8: Yes, incorporating certain derivatives into phenylalanine-based hydrogels has been shown to enhance mechanical properties. This improvement is attributed to the interplay of hydrogen bonding and π-π stacking interactions facilitated by the derivative. []

Q9: What are the potential applications of this compound and its derivatives?

A9: Research suggests potential in areas like metal ion extraction, particularly for d-metal ions such as Copper(II) and Chromium(III). This property makes them relevant for separation science and environmental remediation. []

Q10: Has any biological activity been reported for this compound derivatives?

A10: Studies have explored the antimicrobial properties of several derivatives. Some demonstrate promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry. [, ]

Q11: How do structural modifications of this compound influence its fluorescence properties?

A11: Research indicates that introducing specific substituents, such as those containing naphthalene thiourea moieties, can impart fluorescence to the resulting compounds. This fluorescence can be modulated by the presence of anions, suggesting potential applications in sensing. []

Q12: What role does computational chemistry play in studying this compound and its derivatives?

A12: Computational methods like Density Functional Theory (DFT) are valuable for predicting molecular geometries, vibrational frequencies, and thermodynamic parameters. These calculations can aid in understanding structure-activity relationships and guide the design of new derivatives with tailored properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.